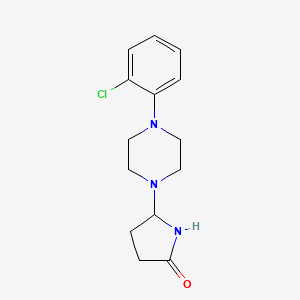

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one

Descripción

Propiedades

Número CAS |

91703-11-6 |

|---|---|

Fórmula molecular |

C14H18ClN3O |

Peso molecular |

279.76 g/mol |

Nombre IUPAC |

5-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one |

InChI |

InChI=1S/C14H18ClN3O/c15-11-3-1-2-4-12(11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19) |

Clave InChI |

JLDHNWJKXYTDCS-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Pyrrolidin-2-one Intermediate

A common approach involves the cyclocondensation of substituted succinic acids with amino acids or amines to form the pyrrolidin-2-one ring:

Starting from 2-(2-chlorophenyl)succinic acid , cyclocondensation with aminoacetic acid yields 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid intermediates. This step forms the pyrrolidin-2-one core with the chlorophenyl substituent positioned appropriately on the ring system.

Alternative methods include the reaction of succinic anhydride with amines or imines to form substituted pyrrolidinones, which can be stereoselectively transformed into carboxamides or aminomethyl derivatives.

Preparation of 4-(2-Chlorophenyl)piperazine

- The 4-(2-chlorophenyl)piperazine moiety is typically synthesized or obtained commercially. It can be prepared by nucleophilic substitution reactions involving piperazine and 2-chlorophenyl halides or via palladium-catalyzed coupling reactions.

Coupling Reaction to Form Final Compound

The key step involves coupling the pyrrolidin-2-one intermediate with the 4-(2-chlorophenyl)piperazine. This is often achieved by amidation or nucleophilic substitution using coupling agents such as carbonyldiimidazole (CDI) in dry solvents like N,N-dimethylformamide (DMF) at room temperature for 24 hours.

The reaction yields the target compound as a racemic mixture with yields typically ranging from 22% to 45%. The crude product is purified by crystallization from 2-propanol or by chromatographic methods.

Alternative alkylation methods involve reacting the corresponding amines with alkylating agents under basic conditions (e.g., potassium carbonate) in solvents like dry acetone at elevated temperatures (~60 °C) for 24 hours, followed by purification via column chromatography.

Representative Synthetic Scheme (Summary)

Analytical and Purification Techniques

Purity Assessment: Thin layer chromatography (TLC) and gradient high-performance liquid chromatography (HPLC) are used to assess purity and homogeneity.

Structural Confirmation: Nuclear magnetic resonance (1H NMR, 13C NMR), liquid chromatography-mass spectrometry (LC/MS), and elemental analysis confirm the chemical structure and composition.

Crystallization: Final compounds are often crystallized from 2-propanol or anhydrous ethanol, sometimes converted into hydrochloride salts to improve stability and handling.

Research Findings and Optimization Notes

The introduction of an amide function via CDI-mediated coupling improves chemical and metabolic stability compared to Mannich base analogues, which are sensitive to pH and rapid metabolism.

Chlorine substitution at the ortho position of the phenyl ring (as in 2-chlorophenyl) influences the biological activity and physicochemical properties of the final compound.

Reaction yields vary depending on the method and conditions, with alkylation methods generally providing higher yields (up to 78%) compared to amidation coupling (22–45%).

Summary Table of Key Preparation Parameters

| Parameter | Amidation Coupling Method | Alkylation Method |

|---|---|---|

| Starting Materials | Pyrrolidin-2-one intermediate + 4-(2-chlorophenyl)piperazine | Corresponding amine + alkylating agent |

| Coupling Agent | Carbonyldiimidazole (CDI) | Potassium carbonate, potassium iodide |

| Solvent | Dry DMF | Dry acetone |

| Temperature | Room temperature | 60 °C |

| Reaction Time | 24 hours | 24 hours |

| Yield Range | 22–45% | 44–78% |

| Purification | Crystallization from 2-propanol | Column chromatography, crystallization |

| Product Form | Racemic mixture | Hydrochloride salts or oils |

Análisis De Reacciones Químicas

Types of Reactions

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides and halogenating agents like N-bromosuccinimide are employed.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted analogs of the original compound .

Aplicaciones Científicas De Investigación

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and depression.

Mecanismo De Acción

The mechanism of action of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, which may explain its potential therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Pyrrolidin-2-one Cores

- S-61 and S-73 (Pyrrolidin-2-one Derivatives): These compounds (1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one and 1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) share the pyrrolidin-2-one core but differ in linker length (butyl vs. direct attachment) and piperazine substituents. S-61 and S-73 exhibit α1-adrenolytic activity, leading to antiarrhythmic and hypotensive effects.

- 6-Acetyl-5-(3-(4-(2-Chlorophenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one: This chromenone derivative shares the 4-(2-chlorophenyl)piperazine group but replaces pyrrolidin-2-one with a chromenone core.

Piperazine-Containing Heterocycles with Different Cores

- UDO and UDD (Pyridine Derivatives): These non-azolic CYP51 inhibitors feature pyridine and trifluoromethylphenyl groups. While structurally distinct from the target compound, their piperazine-linked aromatic systems highlight the role of halogenation (e.g., 2-chlorophenyl) in enhancing target binding and metabolic stability.

- 4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one: This pyrimidin-2-one derivative incorporates a hydroxyethylpiperazine group, increasing hydrophilicity compared to the 2-chlorophenylpiperazine in the target compound. Such differences may affect blood-brain barrier permeability and off-target interactions .

Key Structural and Pharmacological Differences

Implications of Substituent Variations

- Halogenation: The 2-chlorophenyl group in the target compound may enhance receptor binding via hydrophobic and electron-withdrawing effects compared to non-halogenated analogues (e.g., S-61’s 2-tolyl).

- Linker Flexibility: Butyl or propoxy linkers in S-61/S-73 and the chromenone derivative may improve conformational adaptability for target engagement, whereas direct attachment in the target compound could favor rigidity and specificity.

Actividad Biológica

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one, with the CAS number 91703-09-2, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18ClN3O

- Molecular Weight : 279.7652 g/mol

- Density : 1.273 g/cm³

- Boiling Point : 499.4°C at 760 mmHg

- Flash Point : 255.8°C

The compound's structure includes a piperazine ring, which is known for its diverse biological activities, particularly in neuropharmacology and oncology. The presence of the chlorophenyl group enhances its interaction with biological targets, potentially affecting neurotransmitter systems and cancer cell viability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one. In vitro assays have demonstrated that compounds with similar structures exhibit significant efficacy against various cancer cell lines.

-

Cell Viability Assays : The compound was tested against human breast cancer cells (MCF-7), showing an IC50 value comparable to established chemotherapeutics like Olaparib. This suggests its potential as a PARP inhibitor, which is crucial in cancer therapy.

Compound IC50 (µM) 5e 18 Olaparib 57.3 - Mechanistic Studies : The compound's ability to inhibit PARP1 activity was evaluated, revealing that it increases PARP cleavage and enhances phosphorylation of H2AX, indicating DNA damage response activation.

Neuropharmacological Effects

The piperazine moiety is associated with various neuropharmacological effects:

- Acetylcholinesterase Inhibition : Compounds derived from piperazine have shown potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities:

-

AChE Inhibition : It demonstrated significant inhibition of AChE, which is vital for cognitive function and memory enhancement.

Enzyme IC50 (µM) Acetylcholinesterase 0.63 Urease 1.13

Study on Anticancer Activity

In a recent study published in Molecules, the synthesized piperazine derivatives were tested for their anticancer properties. The results indicated that compounds similar to 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one could effectively induce apoptosis in cancer cells through mechanisms involving PARP inhibition and DNA damage response pathways .

Neuroprotective Potential

Another study highlighted the neuroprotective effects of piperazine derivatives on models of neurodegenerative diseases. The findings suggest that these compounds could mitigate oxidative stress and improve cognitive functions through AChE inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.